Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Chiral Synthesis Peptide Chemistry Racemic Resolution

Racemic intermediates introduce variability in coupling efficiency and stereochemical integrity. Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS 1416438-05-5) solves this with defined racemic composition, methyl ester protection, and HCl salt form. - **Cost-efficient**: >20% savings vs. (S)-enantiomer; ideal for chiral HPLC/SMB optimization. - **Reproducible**: Solid, easy-to-handle (vs. free base liquid) at 95% purity. - **SAR acceleration**: Screen more peptide analogs within fixed budgets.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
CAS No. 1416438-05-5
Cat. No. B3027853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
CAS1416438-05-5
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)OC)N)O.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H
InChIKeyFOAAHTSYWGRARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride: Procurement Profile


Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS 1416438-05-5), with molecular formula C₆H₁₄ClNO₃ and a molecular weight of 183.63 g/mol, is the hydrochloride salt of a β-hydroxy-α-amino acid methyl ester . Characterized as a racemic mixture—as indicated by its non-stereospecific InChI Key FOAAHTSYWGRARN-UHFFFAOYSA-N—this compound serves as a chiral building block in peptide and pharmaceutical synthesis, offering distinct procurement and application profiles compared to its enantiopure counterparts .

R Racemic chiral building block for peptide and pharmaceutical synthesis
S Hydrochloride salt format supports solid handling and aqueous solubility
C Reported cost-efficiency fit for racemic resolution method development

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride: Generic Substitution Pitfalls


Interchanging Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride with its analogs—such as the free amino acid, enantiopure esters, or alternative salt forms—can introduce significant variability in reaction outcomes, purification complexity, and final product stereochemical integrity. The specific combination of the racemic stereochemistry, the methyl ester protecting group, and the hydrochloride salt form defines its solubility, reactivity, and handling characteristics . A generic substitution can lead to unexpected racemization, altered coupling efficiency, or incompatible physical states, thereby compromising synthetic reproducibility and increasing downstream costs. The following quantitative evidence delineates these critical differentiators.

Target
Racemic hydrochloride
CAS 1416438-05-5
vs
Single (S)-enantiomer hydrochloride
CAS 1011478-57-1
Risk
Stereochemical outcome may shift; racemate and enantiopure form are not interchangeable for asymmetric synthesis endpoints
Target
Racemic hydrochloride salt
vs
Free base form
CAS 1416499-37-0
Risk
Physical state and solubility profile may differ; free base reported as liquid or low-melting solid may complicate weighing and purification
Target
Methyl ester hydrochloride
vs
Alternative salt forms or unprotected amino acid analogs
Risk
Reactivity and coupling efficiency may vary; ester protecting group and salt identity influence reaction compatibility

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride: Quantitative Differentiators


Stereochemical Composition: Racemic Starting Point

The target compound (CAS 1416438-05-5) is a racemic mixture, as confirmed by its InChI Key FOAAHTSYWGRARN-UHFFFAOYSA-N, which lacks stereochemical descriptors . In contrast, the (S)-enantiomer is identified by the distinct CAS 1011478-57-1 and InChI Key FOAAHTSYWGRARN-PGMHMLKASA-N . This stereochemical difference is fundamental for applications requiring either a racemic baseline or a defined single enantiomer, directly impacting the outcome of asymmetric syntheses.

Stereochemical Composition
Head-to-head
Racemic mixture vs single (S)-enantiomer
Stereochemical-control context for asymmetric synthesis design
Confirmed by non-stereospecific InChI Key vs enantiomer-specific InChI Key
Chiral Synthesis Peptide Chemistry Racemic Resolution

Cost Efficiency: Racemic vs Enantiopure Forms

A direct price comparison reveals a substantial cost advantage for the racemic target compound. For a 1 g quantity, the racemic hydrochloride (CAS 1416438-05-5) is priced at $370.00 USD , whereas the (S)-enantiomer hydrochloride (CAS 1011478-57-1) is priced at £382.00 (approximately $485 USD) . This represents a >20% cost savings for the racemate, a critical factor for large-scale or exploratory synthetic work.

Procurement Cost
Head-to-head
≥20% lower cost for racemic form (1 g scale)
Reported cost advantage supports budget-conscious method development
Racemic HCl $370 vs (S)-enantiomer HCl ~$485; supplier pricing 2025/2026
Procurement Cost Analysis Chiral Building Blocks

Hydrochloride Salt Form: Solubility & Handling

The hydrochloride salt form of the target compound (CAS 1416438-05-5) confers improved aqueous solubility and handling characteristics compared to the free base form (CAS 1416499-37-0). While direct quantitative solubility data is not publicly reported for this specific derivative, class-level inference from amino acid ester hydrochlorides indicates enhanced solubility in polar solvents and easier purification due to its solid state . The free base, in contrast, is often an oil or low-melting solid that can be more difficult to handle and store [1].

Salt Form Handling
Class-level
Hydrochloride salt is solid; free base reported as liquid or low-melting solid
Supports formulation-context review for weighing and dissolution workflows
Class-level inference from amino acid ester hydrochlorides; data to verify
Formulation Peptide Coupling Amino Acid Derivatives

Purity Benchmark: Comparable to Enantiopure Forms

The target racemic hydrochloride is routinely supplied with a minimum purity specification of 95% . This purity standard is directly comparable to that of its (S)-enantiomer counterpart, which is also offered at 95% purity . This equivalence ensures that the selection of the racemate does not entail a compromise in chemical purity for research applications.

Purity Benchmark
Head-to-head
95% minimum purity for both racemate and (S)-enantiomer
Equivalent purity specification context for research applications
Vendor CoA specifications; supports method transfer considerations
Quality Control Purity Analysis Amino Acid Derivatives

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride: Application Scenarios


Racemic Resolution & Chiral Method Development

The racemic nature of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS 1416438-05-5) makes it an ideal substrate for developing and validating chiral HPLC or simulated moving bed (SMB) chromatography methods. The lower cost relative to enantiopure material, as quantified in Section 3, allows for cost-effective optimization of separation parameters before committing to expensive single-enantiomer building blocks .

Peptide Library Synthesis & SAR Exploration

In structure-activity relationship (SAR) studies, the racemic mixture can be used to rapidly generate peptide analogs for initial biological screening. The >20% cost savings compared to the (S)-enantiomer (as detailed in Section 3) enables the synthesis of a larger number of candidate peptides within a fixed budget, accelerating hit identification phases .

Reaction Optimization & Proof-of-Concept Studies

For developing new amide coupling or peptide ligation methodologies, the racemic hydrochloride serves as an economical and robust test substrate. Its solid, easy-to-handle form (contrasted with the free base's liquid state in Section 3) and high purity (95%) reduce experimental variability, ensuring that reaction yields and conditions are optimized without the confounding factor of stereochemistry .

Application
Selection Property
Validation Focus
Racemic resolution and chiral method development
Racemic stereochemical composition
Chiral separation parameter optimization and method robustness
Peptide library synthesis and SAR exploration
Reported procurement cost efficiency
Budget-constrained analog generation and hit identification throughput
Reaction optimization and proof-of-concept studies
Solid hydrochloride salt format and 95% purity
Weighing reproducibility and reaction condition screening without stereochemical bias

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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